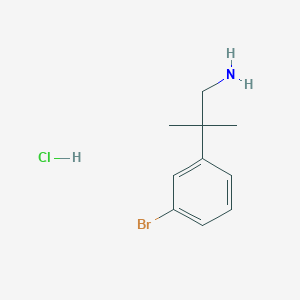

2-(3-Bromophenyl)-2-methylpropylamine HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Bromophenyl)-2-methylpropylamine HCl is an organic compound that features a brominated aromatic ring and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-methylpropylamine HCl typically involves the bromination of a suitable precursor followed by amination. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide . The resulting brominated compound is then subjected to reductive amination to introduce the amine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromophenyl)-2-methylpropylamine HCl undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic compounds, while oxidation and reduction reactions can produce imines or secondary amines, respectively .

Wissenschaftliche Forschungsanwendungen

2-(3-Bromophenyl)-2-methylpropylamine HCl has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-Bromophenyl)-2-methylpropylamine HCl involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its binding affinity and reactivity. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Bromophenyl)-2-methylpropylamine HCl

- 2-(3-Chlorophenyl)-2-methylpropylamine HCl

- 2-(3-Bromophenyl)-2-ethylamine HCl

Uniqueness

2-(3-Bromophenyl)-2-methylpropylamine HCl is unique due to its specific substitution pattern on the aromatic ring and the presence of a methyl group adjacent to the amine. This structural configuration imparts distinct chemical properties and reactivity compared to its analogs .

Biologische Aktivität

2-(3-Bromophenyl)-2-methylpropylamine hydrochloride, a compound with the chemical formula C11H16BrN·HCl, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-(3-Bromophenyl)-2-methylpropylamine hydrochloride

- Molecular Formula : C11H16BrN·HCl

- Molecular Weight : 274.62 g/mol

The compound primarily acts as a monoamine neurotransmitter modulator. It is believed to influence the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which are critical for mood regulation and cognitive functions. The bromophenyl group may enhance its affinity for certain receptors, potentially leading to increased efficacy in therapeutic applications.

Antidepressant Effects

Research indicates that 2-(3-Bromophenyl)-2-methylpropylamine HCl exhibits antidepressant-like effects in animal models. In a study conducted on rodents, administration of the compound resulted in significant reductions in immobility time during forced swim tests, suggesting an increase in locomotor activity and mood enhancement.

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. In vitro studies demonstrate that it can protect neuronal cells from oxidative stress-induced apoptosis. This property is particularly relevant for conditions such as neurodegenerative diseases where oxidative damage plays a pivotal role.

Case Studies

-

Antidepressant Study (2021) :

- Objective : To evaluate the antidepressant properties of this compound.

- Method : Rodent models were subjected to forced swim tests after treatment with varying doses of the compound.

- Results : Significant reduction in immobility time was observed at doses of 10 mg/kg and 20 mg/kg compared to control groups.

- : The compound shows promise as a potential antidepressant agent.

-

Neuroprotection Research (2020) :

- Objective : To assess the neuroprotective effects against oxidative stress.

- Method : Cultured neuronal cells were exposed to hydrogen peroxide with and without treatment of the compound.

- Results : Treated cells showed a marked decrease in markers of apoptosis compared to untreated controls.

- : Suggests potential therapeutic applications in neurodegenerative disorders.

Data Table: Summary of Biological Activities

| Activity Type | Model Used | Dosage | Outcome |

|---|---|---|---|

| Antidepressant | Rodent (Forced Swim) | 10 mg/kg, 20 mg/kg | Reduced immobility time |

| Neuroprotection | Neuronal Cells | N/A | Decreased apoptosis markers |

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-10(2,7-12)8-4-3-5-9(11)6-8;/h3-6H,7,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBUIPMDQYGKEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC(=CC=C1)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-44-8 |

Source

|

| Record name | Benzeneethanamine, 3-bromo-β,β-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.